methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-26-20(25)13-10-15(11-6-7-11)22-19-17(13)18(12-8-9-12)23-24(19)16-5-3-2-4-14(16)21/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOXVUAYJQWEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3F)C4CC4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[3,4-b]Pyridine Synthesis
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A common approach involves the reaction of 5-aminopyrazoles with β-ketoesters or α,β-unsaturated carbonyl compounds . For example:
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Step 1 : 1-(2-Fluorophenyl)-1H-pyrazol-5-amine is prepared via 1,3-dipolar cycloaddition of 2-fluoroaniline-derived sydnones with acetylenes .
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Step 2 : Condensation with diethyl oxalacetate under acidic conditions (e.g., acetic acid) forms the pyridone intermediate .
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Step 3 : Cyclization via dehydration or halogenation (e.g., POCl₃) yields the pyrazolo[3,4-b]pyridine core .
Table 1 : Key intermediates in core synthesis
Esterification of the Carboxylic Acid
The methyl ester is introduced via two primary routes:
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Route 1 : Direct esterification using methanol and H₂SO₄ under reflux (yield: 82–88%) .
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Route 2 : Transesterification of ethyl esters with sodium methoxide in methanol (yield: 75–80%) .
Critical Parameter : Excess methanol (5 equiv) and molecular sieves prevent hydrolysis of the ester group .
Final Functionalization and Purification
The 2-fluorophenyl group is introduced early in the synthesis (Step 1) to avoid regiochemical complications. Final purification employs column chromatography (silica gel, hexane/acetone) or recrystallization from isopropanol .
Table 2 : Comparative analysis of synthetic routes
| Method | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential cyclization + coupling | 28–35 | ≥95 | High regiocontrol |
| Multi-component bicyclization | 40–45 | ≥90 | Reduced steps, time-efficient |
| Halogenation/Suzuki sequence | 32–38 | ≥97 | Scalability |
Challenges and Mitigation Strategies
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Regioselectivity : Competing reactions at N1 vs. C3 are minimized using bulky directing groups (e.g., 2-fluorophenyl) .
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Cyclopropane Ring Stability : Avoid strong acids/bases post-cyclopropanation to prevent ring-opening .
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Ester Hydrolysis : Use anhydrous conditions during esterification .
Emerging Methodologies
Recent advances include:
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Flow Chemistry : Continuous processing reduces reaction times by 50% for cyclopropanation steps .
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Enzymatic Esterification : Lipase-catalyzed methanolysis achieves 90% yield under mild conditions .
Scalability and Industrial Relevance
Pilot-scale batches (≥1 kg) employ:
Chemical Reactions Analysis
Methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit antitumor properties. Methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been studied for its interaction with cancer cell lines such as K562 and MCF-7. Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in these cancer cells .
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. Similar pyrazole derivatives have been documented to inhibit inflammatory pathways, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Neuroprotective Effects
In addition to its antitumor and anti-inflammatory activities, there is emerging evidence that compounds in this class may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neuroinflammatory responses and promote neuronal survival under stress conditions .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group transformations. The use of cyclopropane moieties in the synthesis is particularly noteworthy due to their influence on the compound's pharmacological profile. Efficient synthetic routes have been developed to optimize yields while maintaining structural integrity .
Mechanism of Action
The mechanism of action of methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights three structurally related pyrazole derivatives, which share partial motifs with the target compound but differ in core heterocycles and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Divergence: The target compound features a fused pyrazolo[3,4-b]pyridine ring system, whereas fipronil, ethiprole, and pyrazon are based on simpler pyrazole or pyridazinone cores. The cyclopropyl and fluorophenyl substituents in the target compound are absent in the analogs listed in the evidence. Fipronil and ethiprole share a 2,6-dichloro-4-(trifluoromethyl)phenyl group, which enhances their insecticidal activity by targeting GABA receptors . In contrast, the 2-fluorophenyl group in the target compound may confer distinct receptor-binding properties.
Functional Group Impact: The methyl carboxylate in the target compound could influence solubility and bioavailability compared to the sulfinyl and carbonitrile groups in fipronil/ethiprole or the pyridazinone ring in pyrazon.
The target compound’s pyrazolo[3,4-b]pyridine core may interact with similar targets but requires empirical validation.
Biological Activity
Methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique structure, characterized by dual cyclopropyl groups and a fluorophenyl substituent, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C20H18FN3O2
- Molecular Weight : Approximately 325.34 g/mol
The presence of two cyclopropyl groups and a fluorinated phenyl ring enhances the compound's lipophilicity and may contribute to its biological efficacy.
Pharmacological Properties
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a range of pharmacological activities including anti-inflammatory, anticancer, and neuroprotective effects. Specifically, this compound has been suggested to interact with various biological targets:
- Protein Kinase Inhibition : Similar pyrazolo derivatives have shown inhibitory activity against several protein kinases relevant to disease mechanisms. For instance, IC50 values for related compounds indicate potential in targeting kinases involved in cancer progression (e.g., DYRK1A = 11 µM; CDK5 = 0.41 µM; GSK-3 = 1.5 µM) .
The mechanism by which this compound exerts its effects may involve modulation of kinase pathways that are crucial for cellular proliferation and survival. The structural features of this compound could enhance its binding affinity to target enzymes compared to simpler analogs.
Comparative Studies
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | One cyclopropyl group | Antitumor |
| Methyl 3-methyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Methyl group instead of cyclopropane | Anti-inflammatory |
| Methyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | Different position of fluorine | Neuroprotective |
The dual cyclopropane substituents in this compound may provide enhanced biological activity compared to these simpler derivatives due to increased steric effects and hydrophobic interactions.
Case Studies
Several studies have evaluated the biological efficacy of pyrazolo[3,4-b]pyridine derivatives:
- Antitumor Activity : In vitro studies demonstrated that related compounds showed significant inhibition of cellular proliferation in human tumor cell lines such as HeLa and HCT116. The structure-based design led to enhanced selectivity towards specific cyclin-dependent kinases (CDKs), which are critical in cancer cell cycle regulation .
- Neuroprotective Effects : Other derivatives have been reported to exhibit neuroprotective properties through inhibition of neuroinflammatory pathways. The presence of the fluorinated phenyl group is hypothesized to play a role in enhancing blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
